molecular formula C19H24N2O3S2 B2610221 3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide CAS No. 941882-52-6

3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide

Cat. No.: B2610221
CAS No.: 941882-52-6
M. Wt: 392.53
InChI Key: DSZJKHFJCWKSAK-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is a complex organic compound that features a thiophene ring, a sulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Butanamide Side Chain: This step involves the amidation reaction where the amine group of the tetrahydroquinoline core reacts with a butanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for organic semiconductors and light-emitting diodes.

Biology and Medicine

    Biological Probes: Can be used in the development of probes for studying biological processes.

Industry

    Corrosion Inhibitors: The sulfonyl group can provide corrosion resistance properties.

    Organic Electronics: Used in the fabrication of organic field-effect transistors.

Mechanism of Action

The compound’s mechanism of action in biological systems would likely involve interactions with specific enzymes or receptors. The sulfonyl group can act as a hydrogen bond acceptor, while the tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine.

    Tetrahydroquinoline Derivatives: Compounds used in antihypertensive drugs.

Uniqueness

What sets 3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide apart is its combination of a thiophene sulfonyl group with a tetrahydroquinoline core, providing a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3,3-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-19(2,3)13-17(22)20-15-8-9-16-14(12-15)6-4-10-21(16)26(23,24)18-7-5-11-25-18/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZJKHFJCWKSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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